molecular formula C6H6BrFN2 B1271538 5-Bromo-3-fluorobenzene-1,2-diamine CAS No. 517920-69-3

5-Bromo-3-fluorobenzene-1,2-diamine

Cat. No. B1271538
Key on ui cas rn: 517920-69-3
M. Wt: 205.03 g/mol
InChI Key: OZKZRRLKJAXHQA-UHFFFAOYSA-N
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Patent
US09394279B2

Procedure details

To a solution of 4-bromo-2-fluoro-6-nitroaniline (0.5 g, 2.1 mmol) in THF (4.6 mL), EtOH (4.6 mL) and H2O (1.5 mL) was added iron powder (0.6 g, 10.6 mmol) and ammonium chloride (0.17 g, 3.2 mmol). The resulting mixture was stirred at 95° C. for 22 hours. The mixture was cooled to room temperature and filtered through diatomaceous earth. The solid was washed with EtOH until no further color came through the filter. The filtrate was concentrated and the residue was dissolved in EtOAc, washed with H2O and brine, dried over Na2SO4, filtered and concentrated to give the title compound (0.43 g, 99%) as a brown, waxy solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([F:12])[CH:3]=1.[Cl-].[NH4+]>C1COCC1.CCO.O.[Fe]>[Br:1][C:2]1[CH:8]=[C:7]([NH2:9])[C:5]([NH2:6])=[C:4]([F:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])F
Name
Quantity
0.17 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
4.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.6 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 95° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The solid was washed with EtOH until no further color
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)N)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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